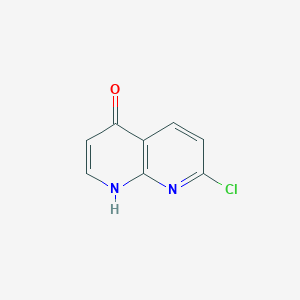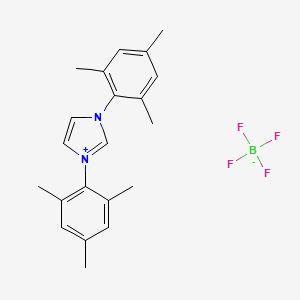
1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate
Übersicht
Beschreibung
1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate is a type of N-heterocyclic carbene (NHC) ligand . NHC ligands are known to bind with metal pre-catalysts to form complexes that exhibit high catalytic activity .
Synthesis Analysis
The synthesis of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, a related compound, has been reported . The process involves the reaction of (1E,2E)-N1,N2-(2,4,6-trimethylphenylethane)-1,2-diimine with paraformaldehyde in ethyl acetate, followed by the addition of trimethylchlorosilane .
Molecular Structure Analysis
The molecular formula of this compound is C21H27BF4N2 . The imidazolium rings in the structure are essentially planar, and the phenyl rings of the 2,4,6-trimethylphenyl groups are staggered with respect to the imidazolium ring .
Chemical Reactions Analysis
This compound can act as a ligand for various metal-catalyzed reactions. For instance, it can be used in ruthenium-catalyzed selective reduction of nitriles to primary amines, nickel-catalyzed [2+2+2] cycloaddition of arynes and an unactivated alkene, and copper-catalyzed [3+2] cycloaddition of azides and alkynes under mild conditions .
Physical And Chemical Properties Analysis
The melting point of a related compound, 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, is reported to be greater than 300 °C .
Wissenschaftliche Forschungsanwendungen
Electrochemical Applications
- Electrochemical Reduction: The compound is used in electrochemical reduction processes. For instance, 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride is reduced electrochemically to produce a nucleophilic carbene. This carbene shows compatibility and persistence in the ionic liquid tetradecyl(trihexyl)phosphonium chloride (Gorodetsky et al., 2004).
- Imidazolium Salt Electrolytes: Imidazolium salts, including 1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate, are studied for their specific ionic conductivity, dynamic viscosity, and electrochemical stability, making them potential candidates for electrochemical capacitor applications (McEwen et al., 1999).
Catalysis and Synthesis
- Catalyst for Buchwald-Hartwig Aminations: The compound is involved in the synthesis of catalysts used in Buchwald-Hartwig aminations, a type of chemical reaction important in organic chemistry (Krinsky et al., 2014).
- Telomerization of Isoprene with Methanol: It acts as a catalyst in the telomerization of isoprene with methanol, a process important in the production of polymers and synthetic rubbers (Nunes et al., 2007).
Supramolecular Chemistry
- Supramolecular Aggregates: This compound plays a role in the formation of supramolecular aggregates in solution, which is significant for understanding the behavior of ionic liquids in various environments (Consorti et al., 2005).
Photocatalysis
- Photoactivated Ring-Opening Metathesis Polymerization: The compound is part of a photocatalysis system used in ring-opening metathesis polymerization, a process important in polymer chemistry (Pinaud et al., 2018).
Wirkmechanismus
Target of Action
The primary target of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate is metal pre-catalysts . This compound acts as an N-heterocyclic carbene (NHC) ligand, which can bind with these pre-catalysts to form complexes .
Mode of Action
As an NHC ligand, this compound binds to metal pre-catalysts, forming complexes that exhibit high catalytic activity . The interaction between the compound and its targets results in the formation of these active complexes, which are then able to participate in various chemical reactions.
Biochemical Pathways
The compound is involved in several biochemical pathways. It serves as a ligand for ruthenium-catalyzed selective reduction of nitriles to primary amines . It also acts as a ligand for nickel-catalyzed [2+2+2] cycloaddition of arynes and an unactivated alkene . Furthermore, it is a ligand for copper-catalyzed [3+2] cycloaddition of azides and alkynes under mild conditions .
Result of Action
The result of the compound’s action is the facilitation of various chemical reactions. By forming active complexes with metal pre-catalysts, it enables the efficient catalysis of reactions such as the reduction of nitriles to primary amines, [2+2+2] cycloaddition of arynes and an unactivated alkene, and [3+2] cycloaddition of azides and alkynes .
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2.BF4/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2-1(3,4)5/h7-13H,1-6H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNIOVNFFKZSAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3=C(C=C(C=C3C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




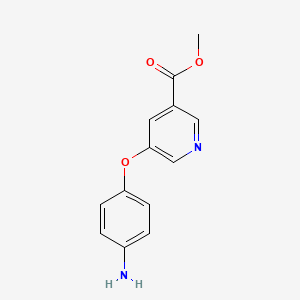
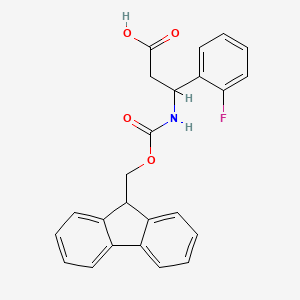
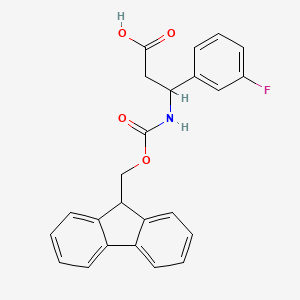
![3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid](/img/structure/B3121385.png)
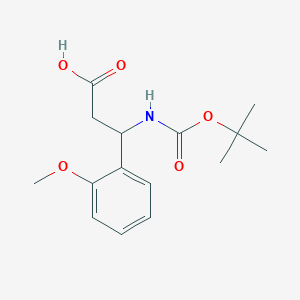
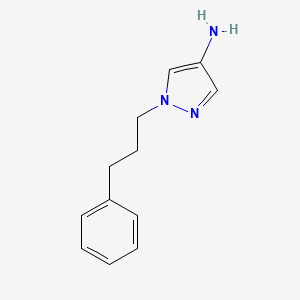
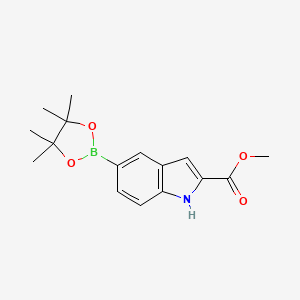


![4-Chlorofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B3121429.png)
![3-Azabicyclo[4.1.0]heptane](/img/structure/B3121436.png)
![3-Oxa-6-aza-bicyclo[3.1.1]heptane](/img/structure/B3121444.png)
